4-(n-Butylthio)thiophenol
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Overview
Description
4-(n-Butylthio)thiophenol is an organosulfur compound characterized by the presence of a thiophenol group substituted with a butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Butylthio)thiophenol typically involves the thiolation of a suitable precursor. One common method is the reaction of 4-chlorothiophenol with n-butylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(n-Butylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases and elevated temperatures.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols.
Scientific Research Applications
4-(n-Butylthio)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(n-Butylthio)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Comparison with Similar Compounds
Thiophenol: The parent compound, lacking the butylthio substitution.
4-Methylthiophenol: Similar structure with a methyl group instead of a butyl group.
4-Ethylthiophenol: Contains an ethyl group in place of the butyl group.
Uniqueness: 4-(n-Butylthio)thiophenol is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, boiling point, and overall reactivity, making it suitable for specific applications where other thiophenols may not be as effective.
Properties
IUPAC Name |
4-butylsulfanylbenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFQYCINHEYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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